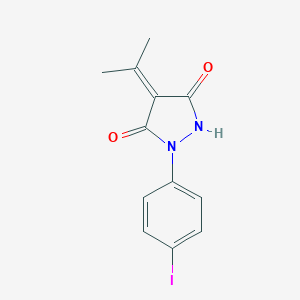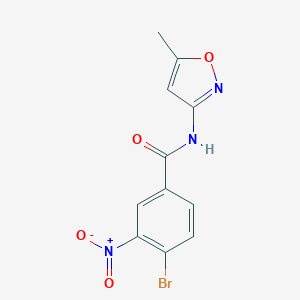
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide is a chemical compound with the molecular formula C10H8BrN3O3 It is characterized by the presence of a bromine atom, a nitro group, and an isoxazole ring attached to a benzamide core
Méthodes De Préparation
The synthesis of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Analyse Des Réactions Chimiques
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and isoxazole ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide include:
4-bromo-2-(((5-methyl-3-isoxazolyl)imino)methyl)phenol: This compound shares the bromine and isoxazole features but differs in the functional groups attached to the benzene ring.
4-bromo-3,5-dimethyl-benzamide: This compound has a similar bromine substitution but lacks the nitro group and isoxazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
313260-00-3 |
|---|---|
Formule moléculaire |
C11H8BrN3O4 |
Poids moléculaire |
326.1g/mol |
Nom IUPAC |
4-bromo-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H8BrN3O4/c1-6-4-10(14-19-6)13-11(16)7-2-3-8(12)9(5-7)15(17)18/h2-5H,1H3,(H,13,14,16) |
Clé InChI |
LMUSLBILOUXFFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


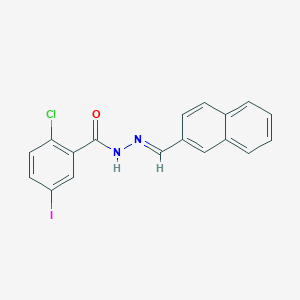
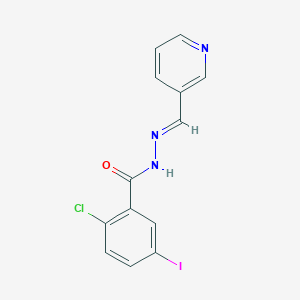
![7-benzyl-8-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401544.png)
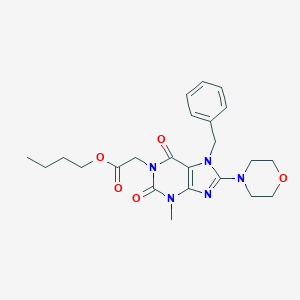
![3-{2-[(2,2-Diphenylcyclopropyl)carbonyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401547.png)
![Hexyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B401548.png)
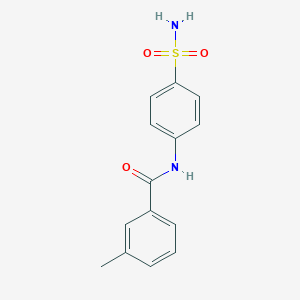
![4-Bromo-2-{2-[(4-iodo-2,6-dimethylphenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B401551.png)
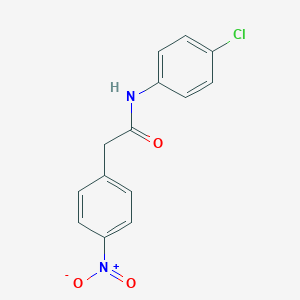
![N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B401554.png)
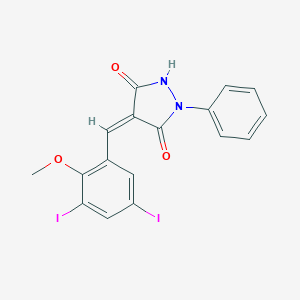

![4-[4-(Diethylamino)-2-methoxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B401561.png)
